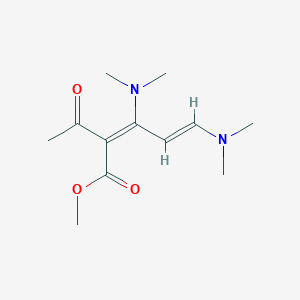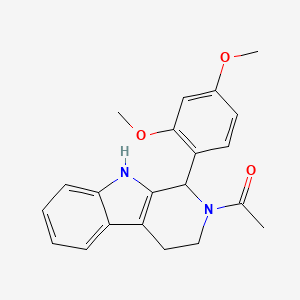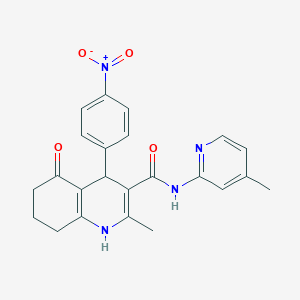![molecular formula C16H19N3O2S B4994804 1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, also known as MeOPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MeOPP is a piperazine derivative that has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine acts as a partial agonist of the 5-HT1A receptor, which regulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to an increase in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to have a positive effect on neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor and its potential therapeutic applications in the treatment of neuropsychiatric disorders. However, this compound also has some limitations, including its potential side effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of neuropsychiatric disorders, and its potential use as a tool for studying the serotonin 5-HT1A receptor. Additionally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties and reduced side effects.
Synthesemethoden
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrobenzyl chloride with 1-(5-methyl-2-thienyl)methylpiperazine in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-2-7-16(22-13)12-17-8-10-18(11-9-17)14-3-5-15(6-4-14)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSXOJHKMAZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)

![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)
![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)


![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)